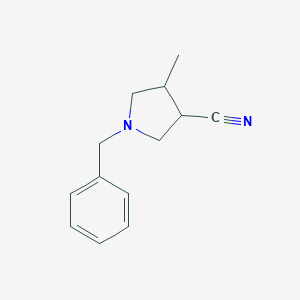

1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile

Descripción general

Descripción

1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile is an organic compound with the molecular formula C13H16N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile can be synthesized through several synthetic routes.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced products like primary amines.

Substitution: Substituted pyrrolidine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

-

Antihypertensive Agents :

- Pyrrolidine derivatives, including 1-benzyl-4-methyl-pyrrolidine-3-carbonitrile, have been studied for their antihypertensive effects. Research indicates that modifications to the structure can enhance activity against hypertension.

-

Antimycobacterial Activity :

- The compound has shown promise against various Mycobacterium species. Its derivatives have been tested for minimum inhibitory concentrations (MIC), with some exhibiting MIC values as low as 2 µmol/L, indicating potential as antimycobacterial agents.

-

Metallo-β-lactamase Inhibitors :

- In the context of antibiotic resistance, this compound has been identified as a potential inhibitor of metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics. Structure-activity relationship (SAR) studies highlight specific substituents that enhance inhibitory potency.

Organic Synthesis

-

Synthetic Intermediates :

- The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and cyclization reactions.

-

Multicomponent Reactions :

- Recent studies have demonstrated the synthesis of novel pyrrolidine derivatives through multicomponent reactions involving this compound. This approach leads to the formation of polysubstituted benzenes and other complex structures.

Case Study 1: Antihypertensive Activity

A study evaluated the antihypertensive properties of several pyrrolidine derivatives, including this compound. Results indicated significant reductions in blood pressure in spontaneously hypertensive rats when treated with these compounds, suggesting a mechanism involving vasodilation mediated by specific receptor interactions.

Case Study 2: Antimycobacterial Efficacy

Research conducted on the antimycobacterial activity of this compound showed that it effectively inhibited the growth of Mycobacterium tuberculosis strains. The study involved testing various derivatives to determine their MIC values, revealing that modifications to the cyano group could enhance efficacy against resistant strains.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antihypertensive Agents | Compounds studied for their ability to lower blood pressure | Significant effects observed in hypertensive models |

| Antimycobacterial Activity | Evaluated against Mycobacterium species for potential treatment options | Low MIC values indicate strong activity |

| Metallo-β-lactamase Inhibitors | Identified as potential inhibitors to combat antibiotic resistance | Enhances sensitivity to β-lactam antibiotics |

| Organic Synthesis | Used as an intermediate in complex organic synthesis | Versatile reactivity allows diverse synthetic routes |

Mecanismo De Acción

The mechanism of action of 1-benzyl-4-methyl-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrile group may participate in hydrogen bonding or other interactions, influencing the compound’s biological activity .

Comparación Con Compuestos Similares

Similar Compounds

1-Benzyl-pyrrolidine-3-carbonitrile: Similar structure but lacks the methyl group.

1-Benzyl-2-methyl-5-oxo-2-pyrrolidinecarbonitrile: Contains an additional oxo group.

1-Benzyl-pyrrolidine-3-carboxylic acid: Carboxylic acid derivative instead of a nitrile group.

Uniqueness

1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile is unique due to the presence of both the benzyl and methyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific targets and its overall stability .

Actividad Biológica

1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by a benzyl group and a cyano group, which contribute to its reactivity and potential therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHN. The compound consists of a five-membered pyrrolidine ring, which is substituted at the 1-position with a benzyl group and at the 3-position with a cyano group. This substitution pattern is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 198.25 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. It may function as an enzyme inhibitor or modulate receptor activity, which can lead to pharmacological effects in different biological contexts. For instance, studies suggest that it may inhibit metallo-β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that pyrrolidine derivatives possess antimicrobial properties. The compound has shown potential as an antimycobacterial agent, making it a candidate for further studies in treating infections caused by resistant strains.

- Antihypertensive Effects : Some derivatives of pyrrolidine are known to affect blood pressure regulation, suggesting that this compound could have implications in cardiovascular therapies .

- Inhibition of Enzymes : The compound's ability to inhibit specific enzymes makes it a valuable candidate in drug development aimed at targeting various diseases .

Case Studies

Several studies have investigated the biological effects of this compound. Notably:

- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure significantly impacted their inhibitory zones, with some derivatives showing comparable efficacy to conventional antibiotics .

- Enzyme Inhibition Study : Another research focused on the inhibition of metallo-β-lactamases by pyrrolidine derivatives, highlighting the potential of this compound in overcoming antibiotic resistance mechanisms.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Benzylpyrrolidine | Pyrrolidine ring with a benzyl substituent | Lacks cyano group; different reactivity |

| 4-Methylpyrrolidine | Methyl substitution at the 4-position | No aromatic substitution; differing properties |

| 1-Benzyl-3-hydroxy-pyrrolidine | Hydroxyl group at the 3-position | Introduces polar functionality affecting solubility |

The presence of both benzyl and cyano groups in this compound enhances its reactivity compared to these similar compounds, making it particularly versatile for synthetic applications and biological studies.

Propiedades

IUPAC Name |

1-benzyl-4-methylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-11-8-15(10-13(11)7-14)9-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGFETKZDQWILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400328 | |

| Record name | 1-benzyl-4-methyl-pyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115687-24-6 | |

| Record name | 1-benzyl-4-methyl-pyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.